2,4-dimethoxy-N-(2-phenylethyl)benzamide
Description
2,4-Dimethoxy-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by two methoxy groups at the 2- and 4-positions of the benzene ring and a phenylethylamine substituent on the amide nitrogen.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34g/mol |
IUPAC Name |
2,4-dimethoxy-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-20-14-8-9-15(16(12-14)21-2)17(19)18-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
InChI Key |
QDPTVZPTTSYLJY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC2=CC=CC=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
3,4-Dimethoxy-N-(2-phenylethyl)benzamide (CAS 93598-25-5)
- Structural Difference : Methoxy groups at 3,4-positions instead of 2,3.
- Properties : Molecular weight 285.34, melting point 121.5°C, predicted density 1.119 g/cm³ .
- Implications : The 3,4-substitution may alter electronic distribution, reducing steric hindrance compared to the 2,4-isomer. This could enhance solubility or binding to planar biological targets.
2,4-Dimethoxy-N-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)benzamide (Compound 12a)
Aromatic Group Modifications
- 2,4-Dimethoxy-N-(2-naphthyl)benzamide (CAS 415695-10-2) Structural Difference: Naphthyl group replaces phenylethylamine. Properties: Molecular weight 307.34, higher lipophilicity due to the fused aromatic system .
N-(1-Phenyl-1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide (Compound 46)
Data Tables
Table 1: Physical Properties of Selected Benzamides
| Compound | Molecular Weight | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 2,4-Dimethoxy-N-(2-phenylethyl)benzamide | Not reported | Not reported | Not reported |
| 3,4-Dimethoxy-N-(2-phenylethyl)benzamide | 285.34 | 121.5 | 1.119 |
| 2,4-Dimethoxy-N-(2-naphthyl)benzamide | 307.34 | Not reported | Not reported |
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